N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological activities
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including dna and certain proteins .
Mode of Action
The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties . This interaction with DNA can lead to changes in the genetic material of the cell, potentially leading to cell death, which explains its high cytotoxic activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, and reduce tnf-α expression in mice . This suggests that the compound may affect pain perception and inflammatory response pathways.
Result of Action
The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . This suggests that the compound’s action results in cell death, making it potentially useful in cancer treatment.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the absorption-emission properties of molecules containing benzimidazole units have been studied as a function of their environment . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has been associated with diverse pharmacological activities
Molecular Mechanism
Benzimidazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Benzimidazole derivatives have been shown to exhibit significant hypoglycemic effects in animal models .
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another method involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like acetonitrile and ethanol, and catalysts such as potassium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can be compared with other benzimidazole derivatives such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-phenylbenzimidazole: Exhibits significant anticancer activity.
Benzimidazole-chalcone derivatives: These compounds have shown potential as antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-9-12(25(27)28)11-14(15)20(26)24-16-6-2-1-5-13(16)19-22-17-7-3-4-8-18(17)23-19/h1-11H,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKJWSFAAQDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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